2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
CAS No.: 505065-41-8
Cat. No.: VC6872930
Molecular Formula: C10H11ClN2O4
Molecular Weight: 258.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 505065-41-8 |
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Molecular Formula | C10H11ClN2O4 |
Molecular Weight | 258.66 |
IUPAC Name | 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
Standard InChI | InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
Standard InChI Key | ZRWAMGVKIUDXTG-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Introduction
Structural Analysis and Functional Group Reactivity
Key Functional Groups
The molecule’s reactivity is governed by three critical moieties:
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Nitro Group (): A strong electron-withdrawing group that directs electrophilic substitution to the meta position and participates in reduction reactions to form amines.
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Methoxy Group (): An electron-donating substituent that enhances the ring’s electron density at the para position.
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Chloropropanamide Chain: The chlorine atom at the β-carbon enables nucleophilic substitution (e.g., with amines or thiols), while the amide group offers hydrogen-bonding potential.
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
Though explicit synthetic protocols are absent in the sources, a plausible pathway involves:
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Amidation of 2-Chloropropanoyl Chloride:
This reaction typically proceeds in anhydrous dichloromethane with a base (e.g., triethylamine) .
Industrial-Scale Production Challenges
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Purification: Crystallization from ethanol may be required to achieve high purity, as indicated by the acetamide analog’s melting point of .
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Yield Optimization: Steric hindrance from the nitro and methoxy groups may necessitate elevated temperatures or catalytic methods.
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value/Description | Source |
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Melting Point | Not reported (analog: ) | |
Boiling Point | (predicted) | |
Density | ||
Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO) | Inferred |
Acid-Base Behavior
The compound’s pKa is predicted to be , suggesting weak acidity at the amide nitrogen .
Applications in Research and Industry
Medicinal Chemistry
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Scaffold for Drug Discovery: The nitro group facilitates reductive transformations to amines, enabling the synthesis of bioactive analogs (e.g., antimicrobials or kinase inhibitors) .
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Combinatorial Libraries: The chloro and amide groups serve as handles for diversification via Suzuki coupling or nucleophilic substitution .
Material Science
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Coordination Chemistry: The nitro and methoxy groups may act as ligands for transition metals in catalytic systems.
Supplier | Purity | Price (250 mg) | Catalog ID |
---|---|---|---|
CymitQuimica | Not specified | €386.00 | 3D-FVA06541 |
AccelaChem | R&D grade | POA | SY170927 |
Future Research Directions
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Toxicological Studies: Systematic evaluation of acute and chronic toxicity profiles.
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Catalytic Applications: Exploration of metal-organic frameworks (MOFs) incorporating this ligand.
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Synthetic Methodology: Development of enantioselective routes for chiral analogs.
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